molecular formula C10H21ClN2O2 B15310752 tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride CAS No. 1379363-25-3

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride

Cat. No.: B15310752
CAS No.: 1379363-25-3
M. Wt: 236.74 g/mol
InChI Key: GFDVNNWFQBFRJT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a carbamate-protected amine derivative featuring an azetidine (four-membered nitrogen-containing ring) core. The compound is characterized by a tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine, and an ethyl substituent at the 1-position of the azetidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules targeting neurological or oncological pathways .

Key properties include:

  • Molecular Formula: C₁₀H₂₁ClN₂O₂
  • Molecular Weight: 236.74 g/mol
  • CAS Number: 2044704-65-4 (based on structural analogs in )
  • Purity: Typically ≥95% (as per commercial specifications in ).

Properties

CAS No.

1379363-25-3

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H

InChI Key

GFDVNNWFQBFRJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride is a chemical compound featuring a tert-butyl group, an azetidine ring, and a carbamate functional group. It has a molecular weight of 236.74 g/mol and the molecular formula C10H21CLN2O2 . This compound is primarily used in biological and medicinal research to explore the effects of azetidine derivatives on various biological systems and as a building block in organic synthesis and pharmaceutical development.

Scientific Research Applications

This compound has a range of applications in scientific research:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
  • Enzyme and Protein Interaction Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
  • Pharmaceutical Development: Due to its unique structural configuration, it is valuable in both research applications and potential therapeutic contexts. Azetidine derivatives often exhibit significant pharmacological properties, making them valuable in drug discovery and development.

The biological activity of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate is linked to its interaction with various molecular targets within biological systems. The azetidine ring structure enables it to modulate the activity of specific enzymes and receptors, potentially influencing various physiological processes. Research indicates that compounds with azetidine moieties often exhibit significant pharmacological properties, making them valuable in drug discovery and development.

Interaction studies involving tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate focus on its binding affinities with various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. The interactions are typically assessed using techniques such as binding assays and enzyme kinetics. Such studies are crucial for understanding the pharmacodynamics of this compound and its potential role in drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Ethyl vs.
  • Cyclopropyl vs. Ethyl : The cyclopropyl analog introduces ring strain and rigidity, which may improve binding selectivity in enzyme-active sites but complicate synthesis due to steric challenges .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including carbamate bond formation and amine functionalization. A common approach is reacting tert-butyl carbamate with azetidine derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Temperature control : Maintaining 0–5°C during coupling steps minimizes side reactions .
  • pH management : Neutral to slightly basic conditions stabilize the carbamate group .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) achieves >95% purity .

Q. How is the molecular structure of this compound validated in academic research?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm), azetidine ring protons (δ 3.0–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 235.12 for the free base) .

Q. What are the primary applications of this compound in drug discovery?

It serves as:

  • A protected intermediate : The tert-butyl carbamate (Boc) group shields the amine during multi-step syntheses of bioactive azetidine derivatives .
  • Enzyme modulator : Structural analogs interact with enzymes via hydrogen bonding (amine/azetidine motifs) or hydrophobic interactions (tert-butyl group) .
  • Receptor-targeting scaffold : Azetidine’s rigidity enhances binding selectivity for G protein-coupled receptors (GPCRs) .

Q. How does pH affect the stability of this compound?

  • Acidic conditions (pH <3) : Rapid Boc deprotection occurs, releasing the amine hydrochloride .
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours, making it suitable for biological assays .
  • Storage recommendations : –20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Challenges include:

  • Disorder in the azetidine ring : Solved via SHELXL refinement with anisotropic displacement parameters .
  • Twinned crystals : SHELXE pipelines enable robust phasing for high-resolution data (<1.0 Å) .
  • Hydrogen bonding networks : DFT calculations (e.g., Gaussian 09) complement crystallographic data to model interactions .

Q. How do contradictory bioactivity data for structural analogs inform research on this compound?

Discrepancies in enzyme inhibition (e.g., IC₅₀ variations) arise from:

  • Substituent effects : Electron-withdrawing groups on azetidine alter binding affinity .
  • Assay conditions : Buffer ionic strength impacts protonation states of amine groups .
    Resolution : Comparative studies using isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Chiral auxiliaries : (R)- or (S)-BINOL ligands induce asymmetry during azetidine alkylation .
  • Kinetic resolution : Lipase-catalyzed hydrolysis separates diastereomers .
  • Asymmetric catalysis : Pd-catalyzed cross-couplings with chiral phosphine ligands achieve >90% ee .

Q. How can in silico modeling optimize this compound’s pharmacokinetic profile?

  • ADMET prediction : SwissADME estimates logP (~2.1), suggesting moderate blood-brain barrier permeability .
  • Docking studies (AutoDock Vina) : The azetidine ring occupies hydrophobic pockets in CYP450 enzymes, reducing metabolic clearance .
  • MD simulations : Reveal conformational flexibility critical for target engagement .

Safety and Handling

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
  • Waste disposal : Incinerate in certified hazardous waste containers .

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